N,N-Diethyl-p-vinylphenethylamine
Description
N,N-Diethyl-p-vinylphenethylamine (CAS 27447-36-5) is a tertiary amine with the molecular formula C₁₄H₂₁N. Its structure consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified by:
- N,N-Diethyl substitution: Two ethyl groups attached to the amine nitrogen.
- p-Vinyl group: A vinyl substituent (-CH=CH₂) at the para position of the benzene ring.
This compound is structurally distinct due to the combination of a vinyl group and bulky diethyl substituents, which influence its electronic, steric, and physicochemical properties.
Properties
CAS No. |
27447-36-5 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |
InChI Key |
BIOCRZSYHQYVSG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CC=C(C=C1)C=C |
Canonical SMILES |
CCN(CC)CCC1=CC=C(C=C1)C=C |
Other CAS No. |
27447-36-5 |
Synonyms |
poly DEAE styrene poly(4-diethylaminoethylstyrene) poly(p-diethylaminoethylstyrene) |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyl-2-phenethylamine (CAS 1126-71-2)
- Molecular Formula : C₁₀H₁₅N
- Key Features: N,N-Dimethyl substitution: Smaller methyl groups on the amine nitrogen.
| Property | N,N-Diethyl-p-vinylphenethylamine | N,N-Dimethyl-2-phenethylamine |
|---|---|---|
| Molecular Weight | 203.33 g/mol | 149.24 g/mol |
| Substituents | p-Vinyl, N,N-diethyl | Unsubstituted benzene, N,N-dimethyl |
| Steric Hindrance | High (bulky ethyl groups) | Moderate (small methyl groups) |
| Solubility (Predicted) | Lower polarity due to ethyl | Higher polarity |
The vinyl group may enhance conjugation, altering UV absorption or binding affinity in biological systems .
N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine (CAS 22525-43-5)
- Molecular Formula : C₁₆H₁₈N₂
- Key Features :
- Styryl group : A conjugated ethenyl (-CH=CH-) bridge linking two aromatic rings.
- N,N-Dimethyl substitution : Similar to Section 2.1 but with an additional aromatic amine.
| Property | This compound | N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine |
|---|---|---|
| Conjugation | Single vinyl group | Extended conjugation via styryl bridge |
| Electronic Effects | Moderate π-electron delocalization | Strong delocalization across two aromatic rings |
| Applications | Not specified | Potential use in optoelectronics or sensors |
Implications : The styryl group in the latter compound enables broader electronic applications, while the target compound’s simpler structure may prioritize synthetic versatility .
N-Phenyldiethanolamine (CAS N/A)
- Molecular Formula: C₁₀H₁₅NO₂
- Key Features: Diethanolamine substitution: Two hydroxyethyl groups on the amine nitrogen. Lacks vinyl group: Unsubstituted benzene ring.
| Property | This compound | N-Phenyldiethanolamine |
|---|---|---|
| Polarity | Nonpolar (ethyl groups) | Highly polar (hydroxyl groups) |
| Hydrogen Bonding | Absent | Strong capacity |
| Biological Relevance | Limited data | Used in surfactants or drug delivery |
Implications: The hydroxyl groups in N-Phenyldiethanolamine enhance water solubility, making it suitable for formulations, whereas the target compound’s hydrophobicity may limit such applications .
N,N-Diisopropylethylamine (CAS 7087-68-5)
- Molecular Formula : C₈H₁₉N
- Key Features: Branched alkyl groups: Diisopropyl and ethyl substituents. Non-aromatic: Lacks a benzene ring.
| Property | This compound | N,N-Diisopropylethylamine |
|---|---|---|
| Aromaticity | Present (benzene ring) | Absent |
| Basicity | Lower (aromatic ring electron withdrawal) | Higher (aliphatic amine) |
| Common Uses | Unclear | Base catalyst in organic synthesis |
Implications : The aromatic ring in the target compound reduces basicity compared to the aliphatic N,N-Diisopropylethylamine, which is a stronger base widely used in deprotonation reactions .
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